4-Methoxybenzyl beta-D-glucopyranoside
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Overview
Description
4-Methoxybenzyl beta-D-glucopyranoside is a glycoside compound that consists of a 4-methoxybenzyl group attached to a beta-D-glucopyranoside moiety This compound is known for its various biological activities and is commonly found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl beta-D-glucopyranoside typically involves glycosylation reactions. One common method is the use of acetylated glycosyl bromides and aromatic moieties with mild glycosylation promoters. For example, the aglycones, such as p-O-acetylated arylalkyl alcohols, can be prepared by the reduction of the corresponding acetylated aldehydes or acids. Various stereoselective 1,2-trans-O-glycosylation methods have been studied, including the use of DDQ–iodine or ZnO–ZnCl2 catalyst combinations .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved using environmentally friendly methods. For instance, the use of 1,2,3,4,6-penta-O-acetyl-beta-D-gluco- and galactopyranoses as sugar donors and H-beta zeolite as the catalyst has been reported . This method offers moderate yields and is considered attractive due to its cost-effectiveness and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, acids, and substituted benzyl glucopyranosides.
Scientific Research Applications
4-Methoxybenzyl beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in glycosylation studies.
Medicine: It has potential therapeutic applications due to its bioactive properties, including neuroprotective and cardioprotective effects.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Methoxybenzyl beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Vanillyl beta-D-glucopyranoside: Known for its antibacterial activity and found in the exocarp of Juglans mandshurica Maxim.
Salidroside: Exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.
Isoconiferin: Known for its hypotensive effect and found in various plant species.
Uniqueness
4-Methoxybenzyl beta-D-glucopyranoside is unique due to its specific methoxybenzyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
81381-72-8 |
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Molecular Formula |
C14H20O7 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O7/c1-19-9-4-2-8(3-5-9)7-20-14-13(18)12(17)11(16)10(6-15)21-14/h2-5,10-18H,6-7H2,1H3 |
InChI Key |
GRBSGJQPRONUPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
melting_point |
137 - 138 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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